molecular formula C8H15F2NO3S B6175351 (4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide CAS No. 2503201-82-7

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide

Cat. No.: B6175351
CAS No.: 2503201-82-7
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C8H15F2NO3S and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms, a methoxy group, and a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of (4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-difluoro-1-methoxycyclohexyl)amine
  • (4,4-difluoro-1-methoxycyclohexyl)ethanol
  • (4,4-difluoro-1-methoxycyclohexyl)acetate

Uniqueness

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide is unique due to the presence of both fluorine and methanesulfonamide groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

CAS No.

2503201-82-7

Molecular Formula

C8H15F2NO3S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.